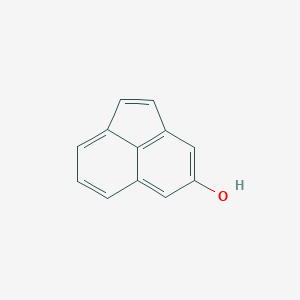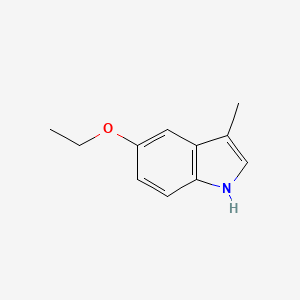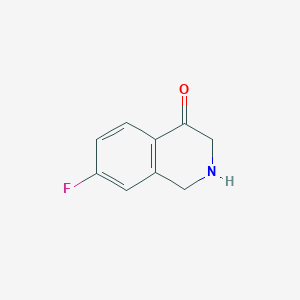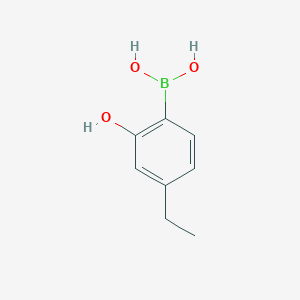
5-(tert-Butoxy)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(tert-Butoxy)pyridazin-3(2H)-one is an organic compound belonging to the pyridazine family Pyridazines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a tert-butoxy group at the 5-position and a keto group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butoxy)pyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a 1,4-dicarbonyl compound under acidic conditions.
Introduction of the tert-Butoxy Group: The tert-butoxy group can be introduced via nucleophilic substitution reactions. For instance, tert-butyl alcohol can react with a suitable leaving group on the pyridazine ring in the presence of a base.
Oxidation to Form the Keto Group: The final step involves the oxidation of the pyridazine ring to introduce the keto group at the 3-position. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(tert-Butoxy)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The tert-butoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyridazines depending on the nucleophile used.
Applications De Recherche Scientifique
5-(tert-Butoxy)pyridazin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(tert-Butoxy)pyridazin-3(2H)-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridazin-3(2H)-one: Lacks the tert-butoxy group, making it less hydrophobic.
5-Methoxypyridazin-3(2H)-one: Contains a methoxy group instead of a tert-butoxy group, affecting its reactivity and solubility.
5-Ethoxypyridazin-3(2H)-one: Contains an ethoxy group, which also influences its chemical properties.
Uniqueness
5-(tert-Butoxy)pyridazin-3(2H)-one is unique due to the presence of the bulky tert-butoxy group, which can influence its steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and for the development of new materials and drugs.
Propriétés
Numéro CAS |
1346697-75-3 |
|---|---|
Formule moléculaire |
C8H12N2O2 |
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
4-[(2-methylpropan-2-yl)oxy]-1H-pyridazin-6-one |
InChI |
InChI=1S/C8H12N2O2/c1-8(2,3)12-6-4-7(11)10-9-5-6/h4-5H,1-3H3,(H,10,11) |
Clé InChI |
UPMSJTDZPJNBLS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=CC(=O)NN=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-(1-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)ethanone](/img/structure/B11916175.png)
![4-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11916180.png)



![7-Chloro-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B11916210.png)


